molecular formula C28H25NO6S B3014199 methyl 5-(N-((4-ethylphenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate CAS No. 463353-60-8

methyl 5-(N-((4-ethylphenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate

Cat. No.: B3014199
CAS No.: 463353-60-8
M. Wt: 503.57
InChI Key: RWSPUXXCJCHSEJ-SFQUDFHCSA-N
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Description

Methyl 5-(N-((4-ethylphenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate is a complex organic compound that features a benzofuran core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(N-((4-ethylphenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne under acidic conditions.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, typically using methanol and a strong acid catalyst.

    Attachment of the Cinnamamido Group: The cinnamamido group is attached through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Sulfonylation: The sulfonyl group is introduced by reacting the amine with a sulfonyl chloride derivative, such as 4-ethylbenzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core and the cinnamamido group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the cinnamamido group, converting it to an amine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory or anticancer properties. Studies could focus on its interaction with biological targets like enzymes or receptors.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could be a candidate for drug design, particularly in targeting specific pathways involved in diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which methyl 5-(N-((4-ethylphenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cinnamamido group could play a role in binding to active sites, while the sulfonyl group might enhance solubility or stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(N-((4-methylphenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate
  • Methyl 5-(N-((4-chlorophenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate
  • Methyl 5-(N-((4-bromophenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate

Uniqueness

Methyl 5-(N-((4-ethylphenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This ethyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability in medicinal applications.

Properties

IUPAC Name

methyl 5-[(4-ethylphenyl)sulfonyl-[(E)-3-phenylprop-2-enoyl]amino]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO6S/c1-4-20-10-14-23(15-11-20)36(32,33)29(26(30)17-12-21-8-6-5-7-9-21)22-13-16-25-24(18-22)27(19(2)35-25)28(31)34-3/h5-18H,4H2,1-3H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSPUXXCJCHSEJ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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